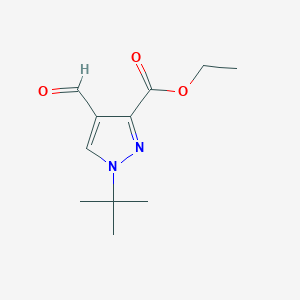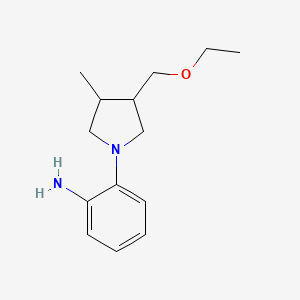
2-(3-(乙氧基甲基)-4-甲基吡咯烷-1-基)苯胺
描述
2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline is a useful research compound. Its molecular formula is C14H22N2O and its molecular weight is 234.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗炎应用
该化合物已被研究用于其潜在的抗炎特性。嘧啶类化合物,可通过类似结构合成,已显示出多种药理作用,包括抗炎活性 。嘧啶衍生物的结构活性关系 (SAR) 表明,某些取代基可以增强其抗炎作用,这表明所讨论化合物的衍生物也可能具有这些有益的特性。
电化学氧化
苯胺衍生物是电化学氧化过程的关键,这些过程对于合成和修饰各种化学上有用分子(包括药物和农用化学品)至关重要 。该化合物的结构可能使其成为电化学研究的候选者,这可能会导致合成复杂有机分子新方法的产生。
自由基反应
苯胺衍生物与自由基的反应性是一个令人感兴趣的领域,特别是在氢供体和自由基接受的背景下 。可以研究该化合物是否具有参与自由基反应的潜力,这些反应是许多化学合成过程的基础。
作用机制
Target of Action
Similar compounds, such as anilines, are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that anilines and their derivatives often undergo metabolic activation via n-hydroxylation . This process can lead to the formation of reactive intermediates, which can further interact with cellular targets .
Biochemical Pathways
Anilines and their derivatives are known to be involved in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry .
Pharmacokinetics
Anilines and their derivatives are known to undergo extensive metabolism in the body . The rate of elimination of these compounds can vary depending on their structure . For instance, the presence of a methyl group at the C2-position may generally suppress fast metabolic rates of dimethyl aniline derivatives that promote metabolic activation reactions at NH2 moieties .
Result of Action
Anilines and their derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline. For instance, the Suzuki–Miyaura cross-coupling reaction, which involves anilines, is known to be influenced by reaction conditions . Additionally, the presence of certain functional groups in the chemical structure can affect the compound’s reactivity and stability .
属性
IUPAC Name |
2-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-3-17-10-12-9-16(8-11(12)2)14-7-5-4-6-13(14)15/h4-7,11-12H,3,8-10,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEMWYMMUFCVOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1490067.png)
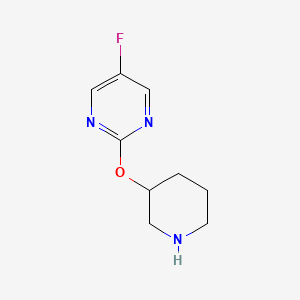

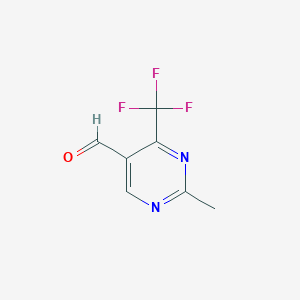
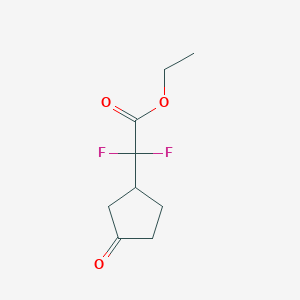
![4-[4-(Propan-2-yl)phenyl]but-3-enoic acid](/img/structure/B1490079.png)


![{[4-(Cyclopropyloxy)-3-thienyl]methyl}amine](/img/structure/B1490083.png)
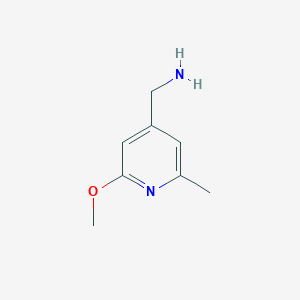
![5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine](/img/structure/B1490086.png)
![8-Chloro-3-iodoimidazo[1,2-A]pyridine](/img/structure/B1490087.png)

